1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H11ClN2O3S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is the ClC-1 chloride channels, which are crucial for skeletal muscle function . These channels are known to play a significant role in maintaining skeletal muscle excitability and adaptation to physiological or harmful events .
Mode of Action
It is suggested that it may interact with its targets, the clc-1 chloride channels, leading to changes in their activity . This interaction could potentially alter the chloride currents that rapidly activate and deactivate at negative potentials, and that saturate at positive potentials .
Biochemical Pathways
Given its target, it can be inferred that it may influence the pathways involving chloride conductance in skeletal muscles .
Result of Action
It is suggested that the compound can cause obvious necrosis on leaves, increase active oxygen species (aos), decrease chlorophyll content, and damage cellular structure when applied at certain concentrations .
Action Environment
It is known that the compound’s action can be influenced by the concentration at which it is applied .
Properties
IUPAC Name |
1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXIHAXBGMRYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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